![molecular formula C20H17FN2O4S B2974574 3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955698-23-4](/img/structure/B2974574.png)
3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
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Description
3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17FN2O4S and its molecular weight is 400.42. The purity is usually 95%.
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Scientific Research Applications
Drug Synthesis
This compound is utilized in the synthesis of various drugs due to its complex molecular structure that can interact with biological systems. It’s particularly used in the creation of boric acid ester intermediates with benzene rings, which are crucial in the development of pharmaceuticals .
Enzyme Inhibition
Boric acid derivatives, such as this compound, are often employed as enzyme inhibitors. They can be designed to target specific enzymes within pathological processes, making them valuable in the treatment of diseases like cancer .
Ligand for Specific Drugs
The compound’s structure allows it to act as a ligand for certain drugs, enhancing their efficacy or altering their pharmacokinetics. This is especially important in the design of anticancer drugs .
Anticancer Research
Research has shown that boric acid compounds can induce apoptosis in cancer cells, such as HCT116 human colon cancer cells, by generating reactive oxygen species. This compound’s role in such mechanisms makes it a candidate for anticancer drug design .
Fluorescent Probes
In biochemistry, fluorescent probes are essential for visualizing and quantifying biological processes. This compound can be used to develop probes that identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .
Organic Synthesis
The compound is involved in organic synthesis reactions, including glycol protection, asymmetric synthesis of amino acids, and coupling reactions like Diels–Alder and Suzuki reactions. These are fundamental processes in the creation of complex organic molecules .
Chemical Analysis
Due to its unique physicochemical properties, this compound can be used in chemical analysis, such as conformational studies using density functional theory (DFT) and crystallographic analyses .
Environmental Impact Studies
While specific environmental impact studies of this compound were not found, boric acid compounds, in general, are studied for their environmental effects, especially concerning their biodegradability and toxicity .
properties
IUPAC Name |
3-fluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S/c21-16-3-1-4-18(12-16)28(25,26)22-17-7-6-14-8-9-23(13-15(14)11-17)20(24)19-5-2-10-27-19/h1-7,10-12,22H,8-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVWVKRREGGPEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide |
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